
4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a hydroxy group, a trifluoroethoxy group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
4-Hydroxybenzaldehyde+2,2,2-Trifluoroethanol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoroethoxy group can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
- 2-(2,2,2-trifluoroethoxy)benzaldehyde
- 4-(2,2,2-Trifluoroethoxy)-benzaldehyde
Uniqueness
4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoroethoxy group, in particular, contributes to its high electronegativity and lipophilicity, making it suitable for various specialized applications.
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
4-hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-8-3-7(14)2-1-6(8)4-13/h1-4,14H,5H2 |
InChI Key |
XCMCSVMFSPLFHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)OCC(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


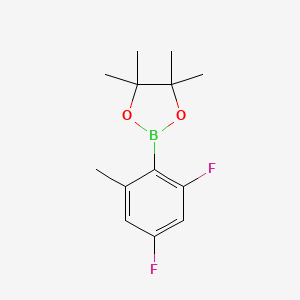
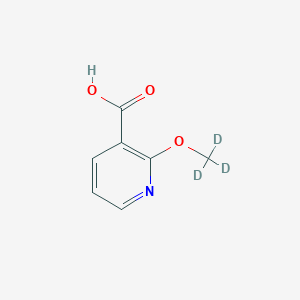

![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
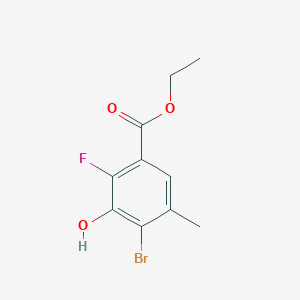
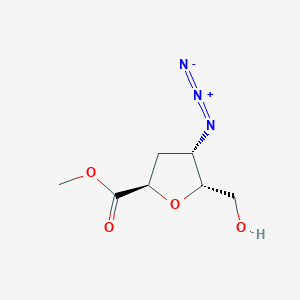
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
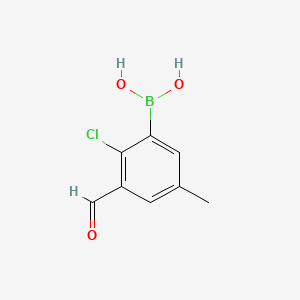
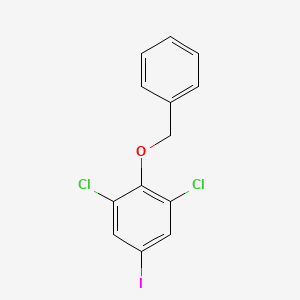
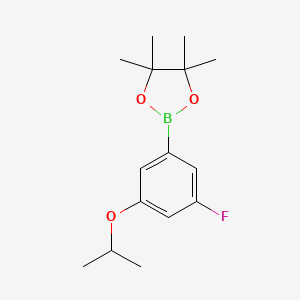

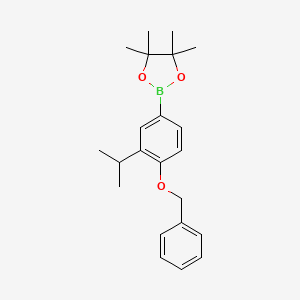
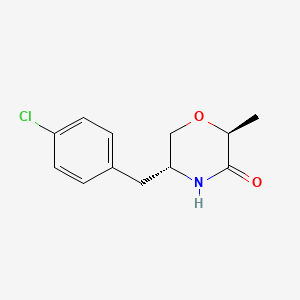
![4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14027109.png)
